![molecular formula C15H17N3O3 B4369010 3-{[(2-isopropylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4369010.png)
3-{[(2-isopropylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
3-{[(2-isopropylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is commonly referred to as IMPC or simply pyrazole and has been extensively studied for its synthesis, mechanism of action, and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of IMPC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. IMPC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. IMPC has also been shown to inhibit the activity of various kinases, including protein kinase B (AKT) and extracellular signal-regulated kinase (ERK), which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
IMPC has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor activities. IMPC has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the pathogenesis of various diseases. IMPC has also been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting its potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
IMPC has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. IMPC is also relatively inexpensive compared to other chemical compounds used in lab experiments. However, IMPC has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Researchers must consider these limitations when designing experiments using IMPC.
Future Directions
There are several future directions for research on IMPC, including its potential as a drug candidate for the treatment of various diseases, its use as a building block for the synthesis of novel materials, and its potential as a catalyst for various chemical reactions. Further studies are needed to fully understand the mechanism of action of IMPC and its potential applications in various fields. Additionally, the development of new synthesis methods for IMPC may lead to the production of more efficient and cost-effective compounds.
Scientific Research Applications
IMPC has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, IMPC has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In materials science, IMPC has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, IMPC has been studied for its potential as a catalyst for various chemical reactions.
properties
IUPAC Name |
1-methyl-3-[(2-propan-2-ylphenyl)carbamoyl]pyrazole-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-9(2)10-6-4-5-7-12(10)16-14(19)13-11(15(20)21)8-18(3)17-13/h4-9H,1-3H3,(H,16,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQPQGCMDPGLLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=NN(C=C2C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.